molecular formula C20H28N6O B11152220 3,4-dimethyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide

3,4-dimethyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11152220
M. Wt: 368.5 g/mol
InChI Key: UEDDFTISKWITJA-UHFFFAOYSA-N
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Description

3,4-DIMETHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with a tetrazole ring and an octahydroquinolizine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved by reacting 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Octahydroquinolizine Moiety: This step involves the reductive amination of the benzamide with an octahydroquinolizine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of nitro groups results in the formation of amines.

    Substitution: Substitution reactions can introduce various functional groups onto the benzene ring, altering the compound’s properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring may mimic the structure of certain biological molecules, allowing the compound to bind to and modulate the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylbenzamide: Lacks the tetrazole and octahydroquinolizine moieties, resulting in different biological activities.

    N-(Octahydro-1H-quinolizin-1-yl)methylbenzamide: Similar structure but without the tetrazole ring.

    2-(1H-1,2,3,4-Tetrazol-1-yl)benzamide: Contains the tetrazole ring but lacks the octahydroquinolizine moiety.

Uniqueness

The unique combination of the benzamide core, tetrazole ring, and octahydroquinolizine moiety in 3,4-DIMETHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE confers distinct structural and biological properties that are not found in the individual components or simpler analogs. This makes it a valuable compound for further research and potential therapeutic development.

Properties

Molecular Formula

C20H28N6O

Molecular Weight

368.5 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-3,4-dimethyl-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C20H28N6O/c1-14-8-9-17(19(15(14)2)26-13-22-23-24-26)20(27)21-12-16-6-5-11-25-10-4-3-7-18(16)25/h8-9,13,16,18H,3-7,10-12H2,1-2H3,(H,21,27)

InChI Key

UEDDFTISKWITJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NCC2CCCN3C2CCCC3)N4C=NN=N4)C

Origin of Product

United States

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